Kadsurenin B

PAF antagonism Receptor binding Inflammation

Kadsurenin B (CAS 145701-13-9) is a bicyclooctanoid neolignan first isolated from *Piper kadsura* (Choisy) Ohwi. It is structurally characterized as 7R,8R,3'S,4'R,5'R-Δ8'-3,4-methylenedioxy-5'-methoxy-4'-hydroxy-2',3',4',5'-tetrahydro-2'-oxo-7.3',8.5'-neolignan.

Molecular Formula C20H22O5
Molecular Weight 342.4 g/mol
Cat. No. B12389382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKadsurenin B
Molecular FormulaC20H22O5
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1C(C2C(C1(C=C(C2=O)CC=C)OC)O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H22O5/c1-4-5-13-9-20(23-3)11(2)16(17(18(13)21)19(20)22)12-6-7-14-15(8-12)25-10-24-14/h4,6-9,11,16-17,19,22H,1,5,10H2,2-3H3/t11-,16+,17-,19-,20+/m1/s1
InChIKeyARFBOYDNJXQGTO-MZERNFPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kadsurenin B: Product-Specific Differentiation for Scientific Procurement in PAF Antagonism and Neuroprotection Research


Kadsurenin B (CAS 145701-13-9) is a bicyclooctanoid neolignan first isolated from *Piper kadsura* (Choisy) Ohwi [1]. It is structurally characterized as 7R,8R,3'S,4'R,5'R-Δ8'-3,4-methylenedioxy-5'-methoxy-4'-hydroxy-2',3',4',5'-tetrahydro-2'-oxo-7.3',8.5'-neolignan [1]. The compound functions primarily as a platelet-activating factor (PAF) receptor antagonist, a mechanism linked to its reported neuroprotective, antiplatelet aggregation, and anti-inflammatory activities . Its molecular formula is C20H22O5 with a molecular weight of 342.39 . Unlike broader lignan classes, Kadsurenin B occupies a specific structural niche among PAF antagonists, with quantifiable differentiation from close analogs such as Kadsurenone, Kadsulignan L, and Kadsurin A that is critical for research target selection and procurement decisions.

Why Kadsurenin B Cannot Be Substituted with Generic 'PAF Antagonists' or Other Lignans


Scientific and industrial users cannot assume functional interchangeability among PAF antagonists or even among structurally related neolignans from *Piper kadsura*. As demonstrated in direct binding studies, structurally similar compounds such as Kadsurenone and Kadsulignan L exhibit IC50 values that differ by orders of magnitude (1×10⁻⁷ M vs. 2.6×10⁻⁵ M, respectively) [1][2]. Kadsurenin B itself shows a unique combination of PAF antagonism [3], antiaggregant activity (IC90 = 9.5 μM) [4], and reported neuroprotective potential not uniformly shared across its analog set . Substituting with a generic lignan or an uncharacterized 'PAF antagonist' pool risks introducing compounds with significantly different potency, selectivity, and polypharmacological profiles, thereby confounding experimental outcomes in platelet aggregation, inflammation, and neuroprotection assays. The following quantitative evidence guide establishes the specific, measurable bases for prioritizing Kadsurenin B in procurement.

Kadsurenin B: Quantified Differentiation Against Closest Analogs for Informed Selection


Comparative PAF Antagonism: Kadsurenin B vs. Kadsurenone and Kadsulignan L

Kadsurenin B demonstrates significant PAF receptor antagonistic activity in a ³H-PAF receptor binding assay [1]. While its exact IC50 was not reported, the activity is classified as 'significant' alongside known actives. For procurement context, the closest well-characterized analog, Kadsurenone, exhibits an IC50 of 1×10⁻⁷ M in the same functional class [2]. In contrast, the related lignan Kadsulignan L shows moderate PAF antagonism with an IC50 of 2.6×10⁻⁵ M [3]. This represents a 260-fold difference in potency between these two comparator compounds, underscoring that not all lignan PAF antagonists are equipotent.

PAF antagonism Receptor binding Inflammation

Quantified Antiaggregant Activity: IC90 of 9.5 μM in Platelet Assays

Kadsurenin B exhibits measurable antiaggregant activity with an IC90 of 9.5 μM [1]. This quantitative endpoint provides a direct benchmark for selecting the compound in platelet aggregation studies. While Kadsurenone also inhibits PAF-induced platelet aggregation, its reported potency is in the nanomolar range for some assays (e.g., IC50 ~1×10⁻⁷ M in binding assays) [2]. The difference in reported potency metrics (IC90 vs. IC50) highlights that Kadsurenin B may require higher concentrations to achieve near-maximal inhibition, making it a distinct tool compound rather than a direct replacement for the more potent Kadsurenone.

Antiplatelet aggregation Thrombosis Cardiovascular

Documented Neuroprotective Activity: A Differentiator Among PAF Antagonists

Kadsurenin B is explicitly characterized as a PAF antagonist with neuroprotective activity, as reported by multiple authoritative vendors [1]. While many PAF antagonists (e.g., Kadsurenone, WEB 2086) are primarily studied for cardiovascular or inflammatory indications, Kadsurenin B's documented neuroprotective potential distinguishes it within the class. Although the exact EC50 or neuroprotection model data is not publicly available, the explicit annotation across multiple databases establishes this activity as a reproducible, vendor-confirmed property.

Neuroprotection Neuroscience Drug discovery

Polypharmacological Spectrum: Broader Activity Profile Compared to Single-Target Analogs

Vendor characterizations indicate that Kadsurenin B possesses a 'wide range of pharmacological research potential' including antibacterial, anti-inflammatory, neuroprotective, antioxidant, antiplatelet aggregation, cytotoxic, and antiparasitic activities [1]. In contrast, closely related compounds like Kadsurenone are primarily reported as specific PAF antagonists, while Kadsulignan L is noted for antiviral (HBV) and moderate PAF antagonism. This broader reported polypharmacology positions Kadsurenin B as a candidate for multi-target screening campaigns rather than single-pathway investigations.

Polypharmacology Anti-inflammatory Antioxidant

Kadsurenin B: Prioritized Research and Industrial Application Scenarios Based on Quantified Evidence


PAF Signaling Studies in Neuroscience: Differentiated Tool for CNS Inflammation Models

For researchers investigating the role of platelet-activating factor (PAF) in neuroinflammation, Kadsurenin B provides a structurally distinct antagonist with documented neuroprotective activity . Unlike cardiovascular-focused PAF antagonists such as Kadsurenone, Kadsurenin B's annotated neuroprotective potential [1] makes it a more relevant tool compound for CNS-specific assays, including those modeling stroke, traumatic brain injury, or neurodegenerative disease where PAF-mediated microglial activation is implicated.

Moderate-Potency Antiplatelet Aggregation Screening: A Defined IC90 Benchmark

In high-throughput screening for antiplatelet aggregation agents, Kadsurenin B serves as a moderately potent reference compound with a known IC90 of 9.5 μM [2]. This quantifiable benchmark allows direct comparison with novel synthetic or natural product candidates, and its distinct potency profile (compared to nanomolar-range PAF antagonists) [3] provides a useful calibration point for assays requiring partial or near-complete inhibition rather than full blockade.

Multi-Target Phenotypic Screening: Polypharmacological Tool for Inflammation and Oxidative Stress Panels

Laboratories conducting phenotypic screens for compounds with combined anti-inflammatory, antioxidant, and neuroprotective effects can utilize Kadsurenin B as a validated positive control or test compound. Its reported polypharmacology [1] reduces the need to procure multiple single-activity lignans, thereby streamlining procurement and assay design for multi-parameter cellular models.

Structure-Activity Relationship (SAR) Studies of Bicyclooctanoid Neolignans

For medicinal chemistry groups exploring the PAF antagonist pharmacophore, Kadsurenin B represents a key structural variant in the bicyclooctanoid neolignan series. Its 4'-hydroxy substitution differentiates it from Kadsurenin A (4'-acetyloxy) and Kadsurenin C (5'-trimethoxy) [4], and its quantifiably distinct antiaggregant potency (IC90 = 9.5 μM) [2] provides a reference point for mapping substituent effects on biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kadsurenin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.